

# **Application Notes and Protocols for ACY-738**Intraperitoneal Injection in Mice

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the intraperitoneal (IP) administration of **ACY-738**, a potent and selective Histone Deacetylase 6 (HDAC6) inhibitor, in mouse models. This document is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of **ACY-738** in various disease contexts.

## **Introduction to ACY-738**

**ACY-738** is a small molecule inhibitor of HDAC6 with high selectivity over other HDAC isoforms. HDAC6 is a unique, primarily cytoplasmic deacetylase that plays a crucial role in regulating cellular processes by deacetylating non-histone proteins, most notably  $\alpha$ -tubulin. By inhibiting HDAC6, **ACY-738** increases the acetylation of  $\alpha$ -tubulin, which leads to the stabilization of microtubules. This mechanism is implicated in the restoration of axonal transport and the clearance of protein aggregates, making **ACY-738** a promising therapeutic candidate for neurodegenerative diseases such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS), as well as certain cancers and inflammatory conditions.

# Data Presentation In Vitro Potency of ACY-738



| Target | IC50 (nM) |
|--------|-----------|
| HDAC6  | 1.7       |
| HDAC1  | 94        |
| HDAC2  | 128       |
| HDAC3  | 218       |

In Vivo Dosages and Administration of ACY-738 in Mice



| Dosage<br>(mg/kg) | Vehicle       | Administrat<br>ion Route | Frequency           | Mouse<br>Model                                   | Observed<br>Effects                                                                                    |
|-------------------|---------------|--------------------------|---------------------|--------------------------------------------------|--------------------------------------------------------------------------------------------------------|
| 5                 | DMSO/PBS      | Intraperitonea<br>I      | 5 days/week         | Systemic<br>Lupus<br>Erythematosu<br>s (NZB/W)   | Decreased anti-dsDNA production and attenuated sera IL-1β production.[1]                               |
| 20                | DMSO/PBS      | Intraperitonea<br>I      | 5 days/week         | Systemic<br>Lupus<br>Erythematosu<br>s (NZB/W)   | Significantly attenuated the severity of proteinuria.                                                  |
| 20                | DMSO/PBS      | Intraperitonea<br>I      | Daily for 2<br>days | Experimental Autoimmune Encephalomy elitis (EAE) | Delayed disease onset and attenuated disease severity.[2]                                              |
| 50                | Not specified | Not specified            | Not specified       | Wild-type                                        | Failed to produce an enhancement of locomotor activity.[1]                                             |
| 100 (in chow)     | Rodent Chow   | Oral                     | Daily               | Alzheimer's<br>Disease<br>(APP/PS1)              | Improvement s in in vivo axonal transport, and recovery of short-term learning and memory deficits.[3] |



# **Experimental Protocols**Preparation of ACY-738 for Intraperitoneal Injection

This protocol details the preparation of a 2 mg/mL stock solution of **ACY-738** and its subsequent dilution for a final injection concentration suitable for a 20 mg/kg dose in a 25g mouse.

#### Materials:

- ACY-738 powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Phosphate-Buffered Saline (PBS), sterile, pH 7.4
- Sterile 1.5 mL microcentrifuge tubes
- Sterile syringes (1 mL, 3 mL)
- Sterile needles (21G for preparation, 27-30G for injection)
- Vortex mixer

#### Procedure:

- Stock Solution Preparation (10 mg/mL in DMSO):
  - In a sterile microcentrifuge tube, weigh out the desired amount of ACY-738 powder. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of ACY-738.
  - Add the appropriate volume of sterile DMSO to achieve a 10 mg/mL concentration (e.g., 1 mL for 10 mg of ACY-738).
  - Vortex the tube thoroughly until the ACY-738 powder is completely dissolved. This stock solution can be stored at -20°C for short-term storage or -80°C for long-term storage.
- Working Solution Preparation (for a 20 mg/kg dose):



- $\circ$  Calculation of Injection Volume: The recommended injection volume for intraperitoneal administration in mice is typically 100-200  $\mu$ L. For this protocol, we will use a 200  $\mu$ L injection volume.
- Calculation of Final Concentration:
  - For a 25g mouse, a 20 mg/kg dose requires 0.5 mg of **ACY-738** (20 mg/kg \* 0.025 kg).
  - To deliver 0.5 mg in 200  $\mu$ L, the final concentration of the working solution needs to be 2.5 mg/mL (0.5 mg / 0.2 mL).
- Dilution of Stock Solution:
  - To prepare 1 mL of the 2.5 mg/mL working solution, you will need 250 μL of the 10 mg/mL stock solution (1 mL \* 2.5 mg/mL / 10 mg/mL).
  - In a sterile tube, add 750 μL of sterile PBS.
  - Add 250 μL of the 10 mg/mL ACY-738 stock solution to the PBS. This results in a final DMSO concentration of 25%.
  - Important Note on DMSO Concentration: While some studies have used higher concentrations, it is generally recommended to keep the final DMSO concentration for intraperitoneal injections in mice at or below 10% to minimize irritation and potential toxicity.[4][5][6] To achieve a 10% final DMSO concentration, you would prepare a higher concentration stock and dilute accordingly. For example, a 25 mg/mL stock in DMSO diluted 1:10 in PBS would yield a 2.5 mg/mL working solution with 10% DMSO.
- Vortex the working solution gently to ensure it is thoroughly mixed. The working solution should be prepared fresh for each day of injections.

## **Intraperitoneal Injection Protocol in Mice**

### Materials:

- Prepared ACY-738 working solution
- Mouse restraint device (optional)



- Sterile syringes (1 mL)
- Sterile needles (27-30 gauge)
- 70% Ethanol wipes
- Appropriate personal protective equipment (gloves, lab coat)

#### Procedure:

- Animal Restraint: Securely restrain the mouse using an appropriate method. This can be
  done by scruffing the mouse or using a commercial restraint device. Proper restraint is
  crucial for the safety of both the animal and the researcher.
- Injection Site Identification: Position the mouse on its back with its head tilted slightly downwards. The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.
- Site Preparation: Swab the injection site with a 70% ethanol wipe and allow it to dry.
- Injection:
  - Draw the calculated volume of the ACY-738 working solution into a sterile 1 mL syringe fitted with a 27-30 gauge needle.
  - Insert the needle at a 15-20 degree angle into the peritoneal cavity.
  - Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is drawn, withdraw the needle and reinject at a different site with a fresh needle and syringe.
  - Slowly inject the solution into the peritoneal cavity.
- Post-Injection Monitoring: After injection, return the mouse to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or abnormal behavior.

## **Mandatory Visualizations**



## **Signaling Pathway of ACY-738**



Click to download full resolution via product page

Caption: **ACY-738** inhibits HDAC6, leading to increased  $\alpha$ -tubulin acetylation and microtubule stability.

## **Experimental Workflow for In Vivo ACY-738 Studies**



## Experimental Workflow for In Vivo ACY-738 Studies



Click to download full resolution via product page

Caption: A typical workflow for an in vivo study using ACY-738 in a mouse model.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Selfassembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Selective HDAC6 Inhibitor ACY-738 Impacts Memory and Disease Regulation in an Animal Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for ACY-738 Intraperitoneal Injection in Mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605171#intraperitoneal-injection-protocol-for-acy-738-in-mice]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com